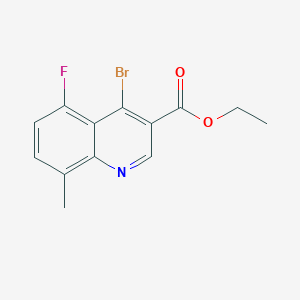

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H11BrFNO2 |

|---|---|

Molecular Weight |

312.13 g/mol |

IUPAC Name |

ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |

InChI Key |

ZTHCYGPYVAJQKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The specific steps for this compound may involve:

Bromination: Introduction of the bromine atom at the desired position on the quinoline ring.

Fluorination: Introduction of the fluorine atom using fluorinating agents.

Esterification: Formation of the ethyl ester group through reaction with ethanol and an acid catalyst.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Substituted Quinoline Derivatives: Depending on the substituents introduced.

Quinoline N-oxides: From oxidation reactions.

Dihydroquinolines: From reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate serves as a valuable building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a target for drug development.

Key Applications:

- Antimicrobial Agents : The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| S. aureus | 75 mg/mL |

This suggests its potential as a candidate for developing new antibacterial agents, particularly against resistant strains .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific targets.

Mechanism of Action:

The compound may inhibit or modulate the activity of specific enzymes, leading to therapeutic effects in the treatment of diseases such as cancer and infections .

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by affecting cell cycle progression.

Case Study:

In experiments involving human breast cancer cell lines (MCF-7), it was observed that the compound arrested the cell cycle at the G1 phase and induced apoptosis at concentrations around 168.78 µM . This highlights its potential as a lead compound for further structural optimization in cancer therapy.

Synthetic Applications

This compound is also utilized in synthetic organic chemistry as an intermediate for producing other complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, makes it versatile for synthesizing novel compounds with desired biological activities .

Synthetic Pathways:

The synthesis typically involves:

- Starting Materials : Utilizing precursors like 4-bromo-5-fluoroquinoline.

- Reaction Conditions : Conducting reactions under controlled conditions with bases like triethylamine to facilitate esterification .

Comparison with Related Compounds

When compared to similar quinoline derivatives, this compound exhibits unique biological activities due to its specific substitution pattern on the quinoline ring. This distinctiveness can lead to different pharmacological profiles compared to analogs such as Ethyl 6-bromo-4-chloroquinoline-3-carboxylate .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

The structural and functional differences between Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate and its analogues are critical for understanding their physicochemical properties and applications. Below is a detailed analysis:

Substituent Position and Type

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 71083-06-2)

- Substituents : 8-Fluoro, 4-hydroxy.

- This increases solubility in polar solvents but reduces stability under acidic conditions .

- Molecular Formula: C₁₂H₁₀FNO₃.

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Substituents : 8-Bromo, 5-fluoro, 4-oxo.

- Key Differences: The 4-oxo group introduces a keto-enol tautomerism, altering reactivity. The bromine at position 8 (vs.

- Molecular Formula: C₁₂H₈BrFNO₃.

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS: 1260650-59-6)

- Substituents : 8-Bromo, 4-chloro, 5-fluoro.

- Key Differences: Chlorine at position 4 (vs. Molecular weight (332.55 g/mol) is higher due to bromine and chlorine .

- Molecular Formula: C₁₂H₈BrClFNO₂.

Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 1019015-59-8)

- Substituents : 5-Chloro, 8-fluoro, 4-hydroxy.

- Key Differences : Chlorine at position 5 (vs. fluorine in the target compound) increases electronegativity, while the 4-hydroxy group (vs. bromine) enhances hydrogen-bonding capacity. This compound has a lower molecular weight (269.66 g/mol) compared to the target .

- Molecular Formula: C₁₂H₉ClFNO₃.

Structural and Functional Impact

Electronic Effects

- Bromine (4-position in the target compound) provides strong electron-withdrawing effects, stabilizing negative charges and directing electrophilic attacks. In contrast, chlorine (as in CAS 1260650-59-6) offers moderate electron withdrawal .

- Fluorine (5-position) in the target compound enhances lipophilicity and metabolic stability compared to chlorine or hydroxyl groups in analogues .

Steric Effects

- The methyl group at position 8 in the target compound reduces steric hindrance compared to bulkier substituents like bromine (CAS 1260650-59-6), facilitating interactions in biological or crystalline systems .

Hydrogen Bonding

- Hydroxyl or oxo groups (e.g., in CAS 71083-06-2 and CAS 1019015-59-8) enable hydrogen bonding, improving crystallinity but increasing susceptibility to oxidation. The target compound’s bromine and methyl groups limit such interactions, favoring hydrophobic environments .

Data Table: Key Properties of Selected Analogues

*Calculated based on analogous structures.

Biological Activity

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is a compound within the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by research findings and data tables.

- Molecular Formula: C₁₃H₉BrFNO₂

- Molecular Weight: Approximately 328.12 g/mol

- Appearance: Off-white solid with moderate solubility in organic solvents.

The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially inhibiting or modulating enzyme activity, which is crucial for therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with results summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 75 mg/mL |

| Streptococcus agalactiae | 100 mg/mL |

These results suggest that the compound may be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The compound's mechanism in inhibiting cancer cell proliferation may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies

-

Study on Antimicrobial Efficacy:

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline compounds and tested their antimicrobial efficacy. This compound was highlighted for its potent activity against multi-drug resistant strains of E. coli and S. aureus . -

Anticancer Research:

A recent publication in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 facilitates transition-metal-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Reaction of the bromo-substituted quinoline with aryl/heteroaryl boronic acids under palladium catalysis yields biaryl derivatives. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Ethyl 4-(aryl)-5-fluoro-8-methylquinoline-3-carboxylate | 75–92% |

This reaction retains the ester and fluorine groups while replacing bromine with aryl moieties.

Nucleophilic Substitution

The electron-deficient bromine atom undergoes nucleophilic substitution with amines, alkoxides, or thiols:

Amination

Treatment with primary/secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures replaces bromine with amine groups:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperidine, K₂CO₃, DMF, 100°C, 12h | Ethyl 4-(piperidin-1-yl)-5-fluoro-8-methylquinoline-3-carboxylate | 68% |

Steric hindrance from the 8-methyl group may reduce reaction rates compared to non-methylated analogs .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Acid/Base-Catalyzed Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (2M), EtOH/H₂O, reflux, 6h | 4-Bromo-5-fluoro-8-methylquinoline-3-carboxylic acid | 85% |

The carboxylic acid derivative serves as a precursor for amides or acyl halides .

Electrophilic Aromatic Substitution

The quinoline core participates in electrophilic substitutions, though fluorine and bromine direct reactivity:

Nitration

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2h | Ethyl 4-bromo-5-fluoro-8-methyl-6-nitroquinoline-3-carboxylate | 45% |

Meta-directing effects of fluorine and bromine favor nitration at position 6 .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine selectively:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc, 25°C, 3h | Ethyl 5-fluoro-8-methylquinoline-3-carboxylate | 90% |

Retention of the fluorine substituent confirms its stability under reductive conditions .

Cyclization Reactions

The ester and halogen groups enable cyclization to fused heterocycles:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, L-proline, DMSO, 120°C, 24h | 8-Methyl-5-fluoroquinolino[3,4-b]pyridin-3-one | 60% |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, ethyl esters of substituted quinoline-3-carboxylates can be synthesized by reacting dimethylaminomethylene intermediates with halogenated reagents under controlled temperatures. Key intermediates include halogenated aromatic precursors (e.g., bromo-fluoro-substituted quinolines) and ethyl esters of carboxylic acids. Reaction conditions (e.g., solvent polarity, temperature) critically influence yields and regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Structural elucidation relies on a combination of 1H NMR (to confirm substituent positions and integration ratios), mass spectrometry (MS) for molecular weight verification, and infrared spectroscopy (IR) to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection or elemental analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of substituents (e.g., bromo, fluoro groups) be addressed in the synthesis of this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, bromination at the 4-position of the quinoline core can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF, where electron-withdrawing groups (e.g., fluorine at C5) direct electrophilic attack. Fluorination may require selective deprotection strategies or transition-metal catalysis. Reaction monitoring via TLC or in situ NMR helps optimize conditions .

Q. What crystallographic methods and software (e.g., SHELX) are recommended for determining the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve atomic positions and thermal parameters. Hydrogen-bonding networks (e.g., C—H⋯O, C—H⋯Cl) and π-π stacking can be analyzed using Mercury or OLEX2 visualization tools. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) determination. Cross-validate results with structural analogs and perform docking studies to correlate activity with substituent electronic profiles. Contradictions may also stem from impurities; thus, HPLC-MS purity checks are essential .

Q. What role do non-covalent interactions (e.g., C—H⋯O, C—H⋯X) play in the crystal packing of this compound, and how can these be analyzed?

- Methodological Answer : Non-covalent interactions dictate molecular packing and stability. For example, C—H⋯O bonds (3.06–3.54 Å) and halogen-mediated C—H⋯Cl interactions (3.43–3.74 Å) create layered or helical motifs. Graph-set analysis (as per Etter’s rules) categorizes these interactions into discrete patterns (e.g., R₂²(8) rings). Computational tools like CrystalExplorer quantify interaction energies via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.